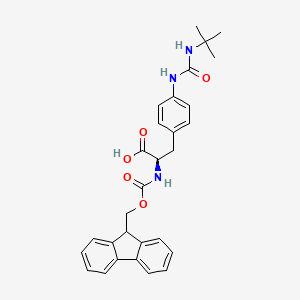
Fmoc-D-Aph(tBuCbm)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Fmoc group (Fluorenylmethyloxycarbonyl chloride) is a chloroformate ester used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate .
Synthesis Analysis
This compound may be prepared by reacting 9-fluorenylmethanol with phosgene .Molecular Structure Analysis
The molecular structure of Fmoc-Cl consists of a fluorenyl group (a tricyclic aromatic system), a methylene bridge (-CH2-), and a chloroformate ester (-OC(O)Cl) .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is often used as a temporary protecting group for the amine nitrogen. It can be removed under mildly basic conditions, which allows for the sequential addition of amino acids .Physical And Chemical Properties Analysis
The chemical formula of Fmoc-Cl is C15H11ClO2. It has a molar mass of 258.70 g·mol−1. The melting point ranges from 62 to 64 °C (144 to 147 °F; 335 to 337 K) .Applications De Recherche Scientifique
Acid-labile Cys-protecting Groups
- Application : Fmoc-Cys(PG)-OH derivatives, related to Fmoc-D-Aph(tBuCbm)-OH, are used for regioselective construction of disulfide bonds in peptides. This is crucial in peptide synthesis, particularly for therapeutic peptides where precise disulfide bonding is essential (Góngora-Benítez et al., 2012).
Self-Assembled Structure Formation
- Application : Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH, similar to this compound, demonstrate unique self-assembling properties. These compounds form various morphologies like spheres, rods, and flower-like structures, relevant in nanotechnology and material science (Kshtriya et al., 2021).
Synthesis of Peptide Libraries
- Application : In the synthesis of peptides, Fmoc-amino acids like Fmoc-F2Y(tBu)-OH are used for creating peptide libraries. These libraries are essential for screening and identifying optimal substrates for various enzymes, such as protein tyrosine phosphatases (Gopishetty et al., 2008).
Preparation of Biotinylated Amino Acids
- Application : Fmoc as a protecting group is used in the preparation of biotinylated amino acids. This process is significant in enhancing the functionality of amino acids for various biochemical applications (Feng et al., 2010).
Antibacterial Composite Materials
- Application : Fmoc-decorated self-assembling building blocks show promise in the development of antibacterial and anti-inflammatory materials. This application is particularly relevant in biomedical fields for creating enhanced composite materials (Schnaider et al., 2019).
Supramolecular Gels and Nanoclusters
- Application : Fmoc-Phe-OH, related to this compound, is used to create hydrogels and stabilize fluorescent silver nanoclusters. This application is significant in fields like drug delivery and catalysis (Roy & Banerjee, 2011).
Stereoselective Synthesis
- Application : Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH are utilized in the stereoselective synthesis of oxazine and thiazine derivatives. This has implications in the development of new medicinal compounds (Králová et al., 2017).
Biocatalytic Self-Assembly
- Application : Fmoc-tyrosine is involved in biocatalytic self-assembly processes, essential in understanding enzyme activation and interactions in biological systems (Thornton et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEKLTOYUSVJAK-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1433975-21-3 |
Source


|
| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL4E7TL6DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

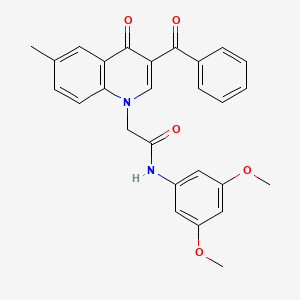
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2572058.png)
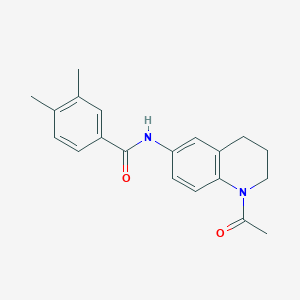
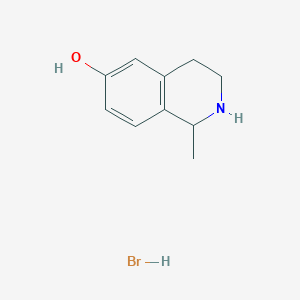
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572062.png)
![Methyl (E)-4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2572063.png)
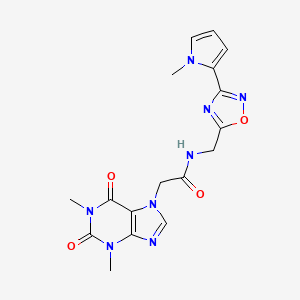
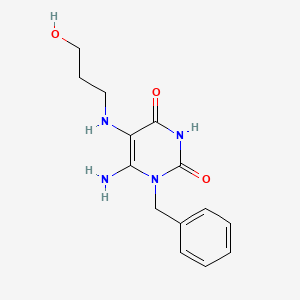
![(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2572068.png)


![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)
